4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
Overview
Description
4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex heterocyclic compound. It features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The compound’s structure includes multiple fused rings and functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in ethanol, using hydrochloric acid as a catalyst . The resulting intermediate compounds undergo further cyclization and functionalization to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential antitumor activity is being explored for the development of new cancer therapies.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial and antitumor effects . The compound’s nitro group can undergo reduction to form reactive intermediates that damage cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure but similar biological activity.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Compared to these compounds, 4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,15
Properties
IUPAC Name |
4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O3S/c27-12-16-19(13-4-6-15(7-5-13)32(34)35)21-17(2-1-3-18(21)33)31-24(16)29-23(28)22-20-14-8-10-30(11-9-14)25(20)36-26(22)31/h4-7,14,19H,1-3,8-11H2,(H2,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJNYMBFNALRPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C3N2C4=C(C5=C(S4)N6CCC5CC6)C(=N3)N)C#N)C7=CC=C(C=C7)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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